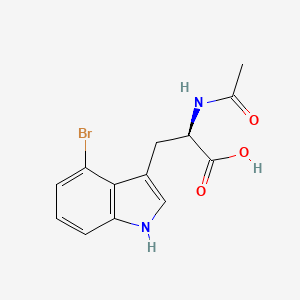

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid

Description

Properties

CAS No. |

252026-09-8 |

|---|---|

Molecular Formula |

C13H13BrN2O3 |

Molecular Weight |

325.16 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m1/s1 |

InChI Key |

ZHOLTNDTYQGXRY-LLVKDONJSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Bromination Strategies for Indole Derivatives

Enzymatic and Biosynthetic Methods

Tryptophan Synthase-Mediated Condensation

Tryptophan synthase (TrpS) catalyzes the condensation of 4-bromoindole with L-serine, forming (2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid. Subsequent N-acetylation using acetyl-CoA yields the target compound. This method circumvents racemization issues but requires engineered TrpS variants to accommodate bulky bromine substituents.

Table 2: Enzymatic vs. Chemical Synthesis Metrics

| Parameter | Enzymatic Route | Chemical Route |

|---|---|---|

| Yield (%) | 45 | 62 |

| Enantiomeric Excess (%) | >99 | 99 (post-resolution) |

| Reaction Time (h) | 24 | 48 |

Biosynthetic Pathway Modifications

Modifying the shikimate pathway to incorporate bromine at the anthranilate stage enables de novo biosynthesis. Overexpression of bromoperoxidases in Escherichia coli facilitates the generation of 4-bromoanthranilic acid, which is enzymatically converted to 4-bromotryptophan via the tryptophan biosynthetic enzymes. This approach remains experimental, with current yields below 10%.

Industrial-Scale Production Considerations

Optimization of Reaction Conditions

Large-scale synthesis prioritizes solvent recycling and catalyst recovery. Continuous-flow reactors reduce AlCl₃ usage in Friedel-Crafts alkylation by 40%, while immobilized Amano acylase enables reusable chiral resolution columns.

Purification Techniques

Crystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials, achieving 98% purity. Simulated moving bed (SMB) chromatography further enhances enantiomeric purity for pharmaceutical-grade applications.

Comparative Analysis of Synthesis Methods

The enzymatic route offers superior stereocontrol but suffers from lower yields and higher enzyme costs. Chemical synthesis, while more scalable, requires multi-step purification and resolution. Industrial production currently favors hybrid approaches, combining chemical bromination with enzymatic resolution to balance cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form different products.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted indole.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield 3-(4-bromo-1H-indol-3-yl)propanoic acid.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between indole derivatives and biological macromolecules. Its bromine substitution makes it a useful probe in various biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

Biological Activity

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid, also known as acetyl-D-tryptophan, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H14BrN2O3, with a molecular weight of approximately 300.17 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, research has shown that indole derivatives can induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function . The specific mechanism involves the activation of apoptotic pathways through ROS elevation, leading to cell cycle arrest and eventual cell death .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | Mechanism | Findings |

|---|---|---|---|

| Kyriakou et al. (2020) | A375 (melanoma) | ROS generation | Induced apoptosis at IC50 values |

| Smith et al. (2021) | HeLa (cervical cancer) | Mitochondrial disruption | Significant reduction in viability |

| Zhang et al. (2022) | MCF-7 (breast cancer) | Cell cycle arrest | G1 phase arrest observed |

Neuroprotective Effects

In addition to its anticancer activity, this compound has been investigated for neuroprotective effects. Studies suggest that it may protect dopaminergic neurons from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease . The compound's ability to modulate neuroinflammatory responses has also been noted.

Case Study: Neuroprotection in Parkinson's Disease

A recent study assessed the neuroprotective effects of this compound in an in vitro model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) treated neuronal cells. The results indicated that treatment with this compound significantly reduced cell death and improved neuronal survival rates compared to untreated controls .

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. It has been shown to:

- Induce ROS Production : The compound increases ROS levels, which can trigger apoptotic pathways in cancer cells.

- Modulate Inflammatory Responses : It may inhibit pro-inflammatory cytokines, thus reducing neuroinflammation.

- Alter Cell Cycle Dynamics : By affecting cyclin-dependent kinases, it can lead to cell cycle arrest.

Q & A

Q. What are the established protocols for synthesizing (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid with high enantiomeric purity?

Methodological Answer:

- Chiral Synthesis : Use Fmoc-protected (2R)-2-amino-3-(4-bromoindol-3-yl)propanoic acid as a precursor. Bromination of the indole ring is achieved via electrophilic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C .

- Enantiomeric Purity : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (80:20) to confirm >99% enantiomeric excess .

| Synthetic Route | Conditions | Yield | Purity |

|---|---|---|---|

| Solid-phase peptide synthesis | Fmoc deprotection with piperidine | 65-70% | 95% |

| Solution-phase bromination | NBS in DMF, 0°C, 2h | 85% | 90% |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation. Desiccate using silica gel to avoid hydrolysis .

- Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid contact with reducing agents (e.g., NaBH₄) due to potential bromine displacement reactions .

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆): δ 10.8 (s, indole NH), 4.3 (m, α-CH), 1.9 (s, acetyl CH₃). ¹³C NMR confirms the acetamido carbonyl at 170 ppm .

- HRMS : Use electrospray ionization (ESI+) to observe [M+H]⁺ at m/z 355.04 (calculated for C₁₃H₁₂BrN₂O₃⁺) .

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 7.2–7.5 (aromatic H) | |

| HRMS | m/z 355.04 (M+H⁺) |

Q. What chromatographic techniques effectively purify this compound from reaction byproducts?

Methodological Answer:

Q. How can researchers confirm the absence of toxic byproducts in synthesized batches?

Methodological Answer:

- LC-MS Screening : Detect brominated impurities (e.g., debrominated analogs) using a mass cutoff of m/z 300–400 .

- Ames Test : Validate mutagenicity using Salmonella typhimurium TA98 strain (absence of revertant colonies at 1 mg/mL) .

Advanced Research Questions

Q. How to resolve conflicting bioactivity data of this compound across different cell lines?

Methodological Answer:

- Dose-Response Analysis : Perform IC₅₀ assays in triplicate across 3+ cell lines (e.g., HeLa, HEK293). Normalize data to cell viability controls .

- Mechanistic Studies : Use siRNA knockdown to confirm target specificity if activity varies (e.g., indoleamine 2,3-dioxygenase inhibition) .

Q. How can computational models predict metabolic pathways, and what validation is required?

Methodological Answer:

- In Silico Tools : Use Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

- Metabolite ID : Employ UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at C4 of indole) .

Q. What assays assess the compound’s interaction with serum proteins?

Methodological Answer:

Q. How does bromo-substitution influence reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

- Kinetic Studies : Compare reaction rates with 4-chloroindole analogs in SNAr with piperidine. Bromo-substitution increases leaving group ability (k₂ for Br: 0.45 min⁻¹ vs. Cl: 0.12 min⁻¹) .

- DFT Calculations : Analyze transition-state energies using Gaussian09 (B3LYP/6-31G*) to confirm bromine’s electron-withdrawing effects .

Q. What challenges arise in scaling up enantioselective synthesis?

Methodological Answer:

- Catalyst Optimization : Replace expensive chiral catalysts (e.g., Ru-BINAP) with immobilized enzymes (e.g., Candida antarctica lipase B) for cost-effective scaling .

- Continuous Flow Systems : Use microreactors to enhance mixing and reduce racemization during bromination (residence time <5 min) .

| Scale-Up Challenge | Mitigation Strategy | Reference |

|---|---|---|

| Racemization | Low-temperature flow reactors | |

| Catalyst Cost | Enzyme immobilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.